5-Chloro-2-ethoxypyridine
Description
5-Chloro-2-ethoxypyridine is a heterocyclic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, where the chlorine atom is substituted at the 5-position and an ethoxy group is substituted at the 2-position
Properties
IUPAC Name |
5-chloro-2-ethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDLKTOTFRIKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Chloro-2-ethoxypyridine involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at low temperatures (around -78°C). The reaction mixture is then heated to 75°C to produce 3,4-pyridynes, which are further functionalized to yield the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through the chlorination of 3-acetyl-1-propanol using triphosgene as a chlorine source. This method provides a high yield of the compound (up to 97.93%) when conducted in 1,2-dichloroethane at 80°C with the initiation of N,N-dimethylacetamide .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxypyridine undergoes various types of chemical reactions, including:
Oxidation: Combines with oxygen to form oxides.
Reduction: Gains electrons or hydrogen atoms.
Substitution: Replaces one functional group with another.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs reagents like sodium ethoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
5-Chloro-2-ethoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxypyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-ethoxypyridine
- 5-Chloro-2-methoxypyridine
- 5-Chloro-2-ethoxy-3-pyridinecarboxylic acid
Uniqueness
5-Chloro-2-ethoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Biological Activity
5-Chloro-2-ethoxypyridine is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the compound's mechanisms of action, biological effects, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound possesses a chlorinated pyridine ring with an ethoxy substituent, which influences its solubility and reactivity. The molecular formula is with a molecular weight of approximately 155.6 g/mol. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further research in drug development.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to inhibit specific enzymes that play significant roles in various biochemical pathways:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory processes, leading to reduced inflammation and potential therapeutic effects in inflammatory diseases.
- Receptor Modulation : Its structural features enable it to bind to certain receptors, modulating their activity and influencing cellular responses, which may be beneficial in treating conditions such as cancer and infections.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : The compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. Its mechanism may involve disrupting bacterial metabolism by targeting specific enzymes .
Anticancer Potential
Research has demonstrated that derivatives of this compound possess antiproliferative activity against cancer cell lines:
- Cell Viability Assays : In vitro studies have reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM for structurally similar compounds, suggesting significant potential for cancer therapy .
Case Studies
-
Inhibition of Inflammatory Enzymes :
- A study highlighted the effectiveness of this compound in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced pain and swelling in inflammatory conditions.
- Antibacterial Efficacy :
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
